REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[CH:11]=[CH:10][C:9]2[CH:12]=[CH:13][C:14]([C:16]#[N:17])=[CH:15][C:8]1=2.O.[OH-].[Na+]>C1COCC1>[NH2:17][CH2:16][C:14]1[CH:13]=[CH:12][C:9]2[CH:10]=[CH:11][S:7][C:8]=2[CH:15]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC(=C2)C#N
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
Filter the solid
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate
|
Type
|
CUSTOM
|
Details
|
to obtain the crude amine
|
Type
|
CUSTOM
|
Details
|
Purify by SCX chromatography
|
Type
|
WASH
|
Details
|
Rinse the column with methanol
|
Type
|
ADDITION
|
Details
|
add a solution of the crude amine in methanol
|
Type
|
WASH
|
Details
|
wash the column with methanol
|
Type
|
WASH
|
Details
|
elute with 1N ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=CC2=C(SC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |